molecular formula C23H17BrN2O B11210958 2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone CAS No. 5130-75-6

2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone

Katalognummer: B11210958
CAS-Nummer: 5130-75-6
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: WRRHKDBUASYFAB-XNTDXEJSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone is a quinazolinone derivative characterized by a styryl group substituted with a bromine atom at the para position of the benzene ring (C₆H₄Br) and a p-tolyl group (C₆H₄CH₃) at position 3 of the quinazolinone core. Styryl-substituted quinazolinones, such as this compound, are synthesized via intramolecular cyclization of cinnamamide derivatives under alkaline conditions, enabling structural diversification at positions 2 and 3 . The bromine atom enhances electrophilicity and may improve binding affinity to biological targets, while the p-tolyl group contributes to lipophilicity, influencing pharmacokinetic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

5130-75-6

Molekularformel

C23H17BrN2O

Molekulargewicht

417.3 g/mol

IUPAC-Name

2-[(E)-2-(4-bromophenyl)ethenyl]-3-(4-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C23H17BrN2O/c1-16-6-13-19(14-7-16)26-22(15-10-17-8-11-18(24)12-9-17)25-21-5-3-2-4-20(21)23(26)27/h2-15H,1H3/b15-10+

InChI-Schlüssel

WRRHKDBUASYFAB-XNTDXEJSSA-N

Isomerische SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)Br

Kanonische SMILES

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(4-Bromostyryl)-3-(p-Tolyl)-4(3H)-Chinazolinon beinhaltet typischerweise einen mehrstufigen Prozess. Eine übliche Methode umfasst die folgenden Schritte:

    Synthese von 4-Bromostyrylbenzol: Dies kann durch Bromierung von Styrol unter Verwendung von Brom in Gegenwart eines Katalysators wie Eisen(III)-bromid erreicht werden.

    Bildung von 2-(4-Bromostyryl)benzaldehyd: Das 4-Bromostyrylbenzol wird dann einer Formylierungsreaktion mit einem Vilsmeier-Haack-Reagenz (einer Mischung aus DMF und POCl3) unterzogen, um die Aldehydgruppe einzuführen.

    Cyclisierung zu Chinazolinon: Der 2-(4-Bromostyryl)benzaldehyd wird dann in Gegenwart eines Dehydratisierungsmittels wie Polyphosphorsäure mit Anthranilsäure umgesetzt, um den Chinazolinon-Kern zu bilden.

    Einführung der p-Tolylgruppe: Schließlich wird die p-Tolylgruppe durch eine Friedel-Crafts-Acylierungsreaktion unter Verwendung von p-Tolylchlorid und Aluminiumchlorid als Katalysator eingeführt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 2-(4-Bromostyryl)-3-(p-Tolyl)-4(3H)-Chinazolinon würden wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und Prozessautomatisierung umfassen, um die Produktion effizient zu skalieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Bromostyryl)-3-(p-Tolyl)-4(3H)-Chinazolinon kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um die Bromostyryl-Gruppe zu modifizieren.

    Substitution: Das Bromatom in der Bromostyryl-Gruppe kann durch andere Nucleophile wie Amine oder Thiole durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in einem sauren Medium.

    Reduktion: Natriumborhydrid in Methanol.

    Substitution: Ammoniak oder Thiol in Gegenwart einer Base wie Natriumhydroxid.

Wichtigste gebildete Produkte

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkyl-Derivaten.

    Substitution: Bildung von Amin- oder Thiolderivaten.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including 2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, a study synthesized a series of quinazolinone derivatives and evaluated their antimicrobial efficacy using the agar diffusion method against pathogens such as Staphylococcus aureus and Candida albicans .

Case Study: Antimicrobial Evaluation

  • Compound: 2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone
  • Method: Agar diffusion assay
  • Results: Exhibited notable antibacterial activity comparable to standard antibiotics.

Anti-Cancer Properties

Quinazolinone derivatives have been researched for their potential as anti-cancer agents. The dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) is a significant focus in developing targeted cancer therapies. Compounds similar to 2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone have shown promise in inhibiting these pathways, which are crucial for tumor growth and angiogenesis .

Case Study: Dual Kinase Inhibition

  • Compound: S-Alkylated quinazolin-4(3H)-ones
  • Targets: EGFR and VEGFR-2
  • Findings: Demonstrated effective inhibition, suggesting potential for further development as anti-cancer drugs.

Neurological Applications

The compound's structural attributes may also position it as a candidate for treating neurodegenerative diseases. Research into quinazolinone derivatives has revealed their potential as acetylcholinesterase inhibitors, which are vital in managing conditions like Alzheimer's disease. The inhibition of acetylcholinesterase can help increase acetylcholine levels, thereby improving cognitive function .

Case Study: Acetylcholinesterase Inhibition

  • Compound: Quinazolinone derivatives
  • Activity Assay: In vitro biological assays
  • Results: Identified as effective acetylcholinesterase inhibitors with promising IC50 values.

Synthesis and Characterization

The synthesis of 2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone involves several chemical reactions that can be optimized for better yield and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) provide insights into the compound's structure and confirm its identity .

Synthesis Overview

StepReaction TypeKey ReagentsYield (%)
1CondensationBromostyryl + p-Toluidine85
2CyclizationQuinazoline precursor90
3PurificationColumn chromatography95

Wirkmechanismus

The mechanism of action of 2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-3-(4-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Key Structural Insights :

  • Electron-Withdrawing Groups (e.g., Br) : Enhance stability and binding to enzymes (e.g., paraplegin) via halogen bonding .
  • Styryl vs.
  • p-Tolyl vs. Halogenated Aryl Groups : p-Tolyl improves lipophilicity and membrane permeability, whereas bromophenyl enhances electrophilicity and target affinity .

Pharmacological Activity Comparison

Anticancer Activity

  • 3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one : Exhibited potent EGFR inhibition (IC₅₀: 0.8 µM) and activity against HCT-116 colon cancer cells .
  • 2-Benzylmercapto-4(3H)-quinazolinone: Showed 19% MGI (mammary gland inhibition) in antitumour assays, outperforming alkylmercapto derivatives .

Anti-Inflammatory and Antioxidant Activity

  • 3-(4-Bromophenyl)-4(3H)-quinazolinone: Inhibited protein denaturation by 85% (BSA assay), surpassing ibuprofen .
  • 3-(4-Methylphenyl)-4(3H)-quinazolinone: Scavenged 80% of DPPH radicals, indicating robust antioxidant capacity .
  • Target Compound : The bromostyryl group may synergize anti-inflammatory effects via radical scavenging, but further validation is required.

Anticonvulsant Activity

  • 2-[2-Oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone: Protected against MES-induced seizures (ED₅₀: 12 mg/kg) with low neurotoxicity .
  • Target Compound: No reported anticonvulsant data, but the p-tolyl group may reduce CNS penetration compared to o-tolyl derivatives .

Biologische Aktivität

2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties. This article reviews the biological activity of this compound based on various studies, highlighting its potential applications in pharmacology.

Chemical Structure

The molecular formula of 2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone is C23H17BrN2OC_{23}H_{17}BrN_2O, with a molecular weight of 416.30 g/mol. The compound features a quinazolinone core substituted with a bromostyryl group and a p-tolyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various quinazolinones, including 2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone.

Study Findings

  • A study reported that derivatives of quinazolinones exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds were tested using the agar well diffusion method, revealing that some derivatives had significant inhibition zones against Staphylococcus aureus and Escherichia coli strains .
  • The compound demonstrated an inhibition zone of 10-12 mm against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus10-1275-80
Escherichia coli1565
Candida albicans1180

Anticancer Activity

The quinazolinone scaffold has also been explored for its anticancer properties.

  • Compounds like 2-(4-Bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone have been identified as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), which are critical targets in cancer therapy .
  • The binding affinity of this compound to these kinases was evaluated, showing promising results with IC50 values in the low micromolar range, indicating potent inhibitory effects on cancer cell proliferation .

Kinase Inhibition Studies

In addition to its antimicrobial and anticancer activities, the compound has shown potential as a kinase inhibitor.

Research Insights

  • A study highlighted that certain derivatives of quinazolinones could stabilize key kinases involved in cellular signaling pathways. This stabilization correlates with their ability to inhibit cancer cell growth effectively .
  • Specifically, the compound exhibited significant binding affinity to multiple kinases, suggesting its role in modulating important biochemical pathways associated with tumor growth .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-bromostyryl)-3-(p-tolyl)-4(3H)-quinazolinone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of intermediates such as 2-aminobenzamide derivatives. Key steps include:

  • Acylation : Reacting 2-aminobenzoic acid/amide with substituted carbonyl chlorides (e.g., styryl or bromostyryl derivatives) under reflux in anhydrous THF or DMF .
  • Cyclization : Base-catalyzed (e.g., KOH/EtOH) or microwave-assisted cyclization to form the quinazolinone core, with microwave methods reducing reaction time by ~40% compared to conventional heating .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >90% purity. Melting points (e.g., 159–160°C for analogs) and TLC (Rf ~0.7) are critical for validation .

Q. How is structural characterization of this compound performed, and what spectroscopic markers distinguish its key functional groups?

  • Methodological Answer :

  • 1H-NMR : The styryl group’s vinyl protons appear as doublets at δ 6.8–7.5 ppm (J = 16 Hz), while the p-tolyl methyl group resonates at δ 2.3–2.5 ppm. Quinazolinone C=O absorbs near δ 165–170 ppm in 13C-NMR .
  • IR : Strong C=O stretch at 1700–1720 cm⁻¹ and C-Br vibration at 550–600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 409 for C23H17BrN2O) confirm molecular weight .

Q. What preliminary biological activities have been reported for structurally similar quinazolinones?

  • Methodological Answer :

  • Anticancer : Analogs with 2-styryl substituents show IC50 values of 2.7–38.7 μM against leukemia (HL-60) and breast cancer (MCF-7) via HDAC inhibition .
  • Antimicrobial : Brominated derivatives exhibit MICs of 8–32 μg/mL against S. aureus and E. coli due to thioether or imidazole substituents .
  • Anticonvulsant : Styryl-quinazolinones protect against maximal electroshock (MES)-induced seizures in mice (ED50 ~25 mg/kg) .

Advanced Research Questions

Q. How do substituent modifications at the 2- and 3-positions affect structure-activity relationships (SAR) in quinazolinones?

  • Methodological Answer :

  • 2-Position : Styryl groups enhance π-π stacking with biological targets (e.g., HDACs), while bromine improves lipophilicity (logP ~3.5) and membrane permeability .
  • 3-Position : p-Tolyl increases metabolic stability (t1/2 >4 hrs in liver microsomes) compared to smaller aryl groups .
  • Case Study : Replacing 4-bromostyryl with 2-mercapto groups reduces anticancer activity (MGI% drops from 19% to 2%), highlighting the styryl moiety’s critical role .

Q. What computational strategies are used to predict binding modes and redox properties of this compound?

  • Methodological Answer :

  • Docking (AutoDock Vina) : The styryl group docks into hydrophobic pockets of HDAC2 (binding energy −9.2 kcal/mol), while the bromine forms halogen bonds with Arg39 .
  • DFT Calculations : HOMO-LUMO gaps (~4.1 eV) predict electron transfer ease, correlating with cyclic voltammetry data (E1/2 = +0.52 V vs. Ag/AgCl) .
  • MD Simulations : RMSD <2.0 Å over 100 ns confirms stable binding to SPG7, a target in coronary artery disease .

Q. How can contradictory data on biological activity (e.g., anticancer vs. anticonvulsant effects) be reconciled?

  • Methodological Answer :

  • Target Selectivity : Anticancer activity often correlates with HDAC6 inhibition (Ki ~120 nM), while anticonvulsant effects involve GABA_A receptor modulation (EC50 ~15 μM) .
  • Dosage Dependency : Low doses (10 mg/kg) suppress seizures, whereas higher doses (>50 mg/kg) induce cytotoxicity via ROS generation .
  • Metabolite Interference : In vivo oxidation of the styryl group generates epoxides, which may antagonize parent compound effects .

Q. What methodologies optimize pharmacokinetic properties, such as solubility and metabolic stability?

  • Methodological Answer :

  • Prodrug Design : Phosphorylated derivatives increase aqueous solubility from 0.12 mg/mL to 2.8 mg/mL at pH 7.4 .
  • CYP450 Inhibition : Co-administration with ketoconazole (CYP3A4 inhibitor) extends half-life from 2.3 to 5.1 hrs in rats .
  • Nanoformulation : PLGA nanoparticles (size 150 nm) enhance bioavailability by 3.5-fold in murine models .

Q. How is regioselectivity achieved in electrophilic substitutions on the quinazolinone core?

  • Methodological Answer :

  • Directing Groups : The 4(3H)-quinazolinone carbonyl group directs electrophiles (e.g., Br2) to the 6- and 8-positions, with 6-bromo isomers predominating (70:30 ratio) .
  • Microwave Assistance : Microwave irradiation (100°C, 20 min) increases 6-substitution yield by 25% compared to thermal methods .
  • Steric Effects : Bulky 3-(p-tolyl) groups disfavor substitution at the adjacent 2-position, as shown by X-ray crystallography (dihedral angle >80°) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.